REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4].C([O-])=[O:14].[Na+].Cl.[Na].[Cl-]>C(O)=O.O>[OH:14][CH2:2][C:3]([C:5]1[CH:6]=[C:7]([OH:12])[C:8](=[CH:10][CH:11]=1)[OH:9])=[O:4] |f:1.2,^1:17|
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to about 25° C.
|
Type
|
CUSTOM
|
Details
|
resulting in a pH of about 0.5
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate, once with 1 l
|
Type
|
WASH
|
Details
|
The organic extracts have been back washed 3 times with 300 ml 10% brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure at 40° C.
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. at ˜0.5 mbar
|
Type
|
CUSTOM
|
Details
|
This resulted in a light tan solid crystalline product of 44.63 g of 96.4% purity corresponding to a yield of 95.9%
|
Name
|
4-hydroxyacetyl-catechol
|
Type
|
|
Smiles
|
OCC(=O)C=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |